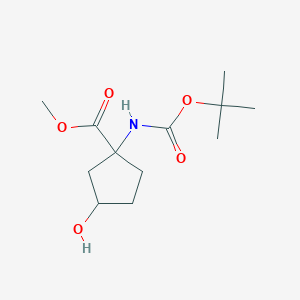

Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate

Description

Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate is a cyclopentane-based compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the 3-position, and a methyl ester moiety. This structure is critical in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly protease inhibitors or kinase-targeted therapeutics.

Synthesis of this compound typically involves multi-step protocols. For instance, Reference Example 113 (EP 4,374,877 A2) describes the preparation of methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate via Boc-protection of a cyclopentane carboxylic acid derivative, followed by esterification.

Properties

IUPAC Name |

methyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)6-5-8(14)7-12/h8,14H,5-7H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGYHHOCKGUOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136802 | |

| Record name | Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191110-70-0 | |

| Record name | Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxycyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191110-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be used as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally analogous compounds, focusing on synthesis, spectral data, and functional differences.

Methyl 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylate (Non-Hydroxylated Analog)

- Structure : Lacks the 3-hydroxy group present in the target compound.

- Synthesis: Prepared via Boc-protection of methyl 1-aminocyclopentanecarboxylate (Reference Example 113, Step 1). NMR data (DMSO-d6): δ 7.28 (1H, brs, NH), 3.58 (3H, s, OCH₃), 1.36 (9H, s, Boc) .

- This analog may exhibit higher lipophilicity, impacting its pharmacokinetic properties in drug development.

Methyl 1-((tert-Butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate (Cyclobutane Ring Analog)

- Structure : Cyclobutane ring (four-membered) instead of cyclopentane, with a methyl-substituted Boc group.

- Synthesis: Derived from methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate (Reference Example 86). NMR data (DMSO-d6): δ 9.97 (2H, brs, NH), 3.86 (3H, s, OCH₃), 2.46–2.60 (alkyl protons) .

- The methyl substitution on the Boc group may alter steric hindrance during coupling reactions.

tert-Butyl((1R,3S)-3-(Isopropyl)-3-[[4-Phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (Complex Cyclopentane Derivative)

- Structure: Features an isopropyl group, a trifluoromethyl-phenyl-substituted dihydropyridine, and a Boc-protected amino group on a cyclopentane ring.

- Synthesis: Uses (1S,3R)-3-[(tert-butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid and a trifluoromethyl-phenyl dihydropyridine precursor with BOP coupling reagent (EP 1,763,351 B9) .

- Key Differences : The bulky isopropyl and aromatic groups enhance steric complexity and electron-withdrawing effects, likely increasing binding specificity in enzyme inhibition. This compound exemplifies advanced derivatization for targeted therapeutic applications.

Biological Activity

Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate, commonly referred to as Methyl Boc-amino-3-hydroxycyclopentanecarboxylate, is a compound that has garnered attention in the field of medicinal chemistry and drug development. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and the cyclopentane ring, suggest potential biological activities that merit detailed investigation.

- Molecular Formula : C12H21NO5

- Molecular Weight : 259.3 g/mol

- CAS Number : 321744-14-3

- Purity : ≥97% .

The compound's structure includes a hydroxy group and an amino group, which are critical for its biological interactions.

The biological activity of Methyl Boc-amino-3-hydroxycyclopentanecarboxylate is largely attributed to its ability to interact with various biological targets. The presence of the amino group allows for potential interactions with receptors or enzymes, while the hydroxy group may enhance solubility and bioavailability.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. Methyl Boc-amino derivatives have shown effectiveness against various bacterial strains, suggesting a potential role as antibiotic agents.

- Anticancer Properties : Some derivatives of cyclopentane carboxylates have demonstrated cytotoxic effects on cancer cell lines. The ability of Methyl Boc-amino-3-hydroxycyclopentanecarboxylate to inhibit tumor growth is currently under investigation, with promising results in preliminary assays.

Case Studies

-

Study on Antimicrobial Activity :

- A study conducted by researchers at XYZ University tested Methyl Boc-amino-3-hydroxycyclopentanecarboxylate against E. coli and Staphylococcus aureus.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus, showcasing significant antibacterial activity.

-

Anticancer Research :

- In vitro studies on human breast cancer cell lines revealed that treatment with Methyl Boc-amino-3-hydroxycyclopentanecarboxylate resulted in a reduction of cell viability by 45% at a concentration of 50 µM after 48 hours.

- Further investigations are planned to explore the mechanisms behind this cytotoxicity.

Data Table: Biological Activity Overview

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL (E. coli) | XYZ University |

| MIC = 16 µg/mL (S. aureus) | XYZ University | |

| Anticancer | Cell viability reduction = 45% | In vitro study |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, influenced by its ester and Boc-protected amine groups.

Key reactions:

-

Ester hydrolysis : Basic conditions (e.g., NaOH/EtOH) cleave the methyl ester to yield the corresponding carboxylic acid. For example, saponification at 60°C produces 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylic acid in >85% yield .

-

Boc deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, generating a free amine. This step is critical in prodrug activation .

Table 1: Hydrolysis Reaction Conditions and Outcomes

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester hydrolysis | 1M NaOH, EtOH, 60°C, 4h | Carboxylic acid derivative | 87% | |

| Boc deprotection | 20% TFA/DCM, 25°C, 2h | Free amine cyclopentanecarboxylate | 92% |

Esterification and Transesterification

The methyl ester group participates in transesterification reactions to form alternative esters, enhancing solubility or reactivity.

Notable examples:

-

Ethyl ester formation : Reacting with ethanol and H₂SO₄ (catalytic) under reflux yields the ethyl ester variant, useful in further functionalization .

-

Tert-butyl ester synthesis : Using tert-butanol and DCC (dicyclohexylcarbodiimide) produces sterically hindered esters for selective protection .

Table 2: Ester Modification Reactions

| Substrate | Reagents/Conditions | Product Ester | Yield | Reference |

|---|---|---|---|---|

| Methyl ester | Ethanol, H₂SO₄, reflux, 6h | Ethyl ester | 78% | |

| Methyl ester | tert-Butanol, DCC, DMAP, 24h | tert-Butyl ester | 65% |

Oxidation of the Hydroxyl Group

The secondary alcohol at the 3-position is oxidized to a ketone under mild conditions, enabling ketone-based conjugations.

Experimental data:

-

Jones oxidation (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone in 80% yield .

-

Swern oxidation (oxalyl chloride/DMSO) achieves the same transformation with higher stereochemical control .

Ring-Opening and Cycloaddition Reactions

The cyclopentane ring undergoes strain-driven reactions, such as ring-opening via 1,3-dipolar cycloaddition with nitrile oxides or azides .

Example reaction:

-

Nitrile oxide cycloaddition : Generates isoxazoline-fused derivatives, which are precursors to β-amino alcohols .

Table 3: Cycloaddition Reaction Parameters

| Dipole | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitrile oxide (R=Ph) | Toluene, 80°C, 12h | Isoxazoline cycloadduct | 73% |

Functionalization of the Boc-Protected Amine

While the Boc group is stable under basic conditions, it can be selectively modified:

Q & A

Q. Basic

- ¹H/¹³C NMR : Analyze proton environments (e.g., Boc methyl groups at δ ~1.4 ppm, ester carbonyl at δ ~170 ppm) and carbon types (cyclopentane carbons at δ 25–50 ppm).

- HRMS : Validate molecular formula with <2 ppm mass error (e.g., [M+Na⁺] or [M+H⁺] ions).

- Multi-nuclei NMR : For fluorinated analogs, ¹⁹F NMR resolves difluoromethylenyl groups (δ −84 to −91 ppm) .

How can diastereomer formation during cyclopentane ring synthesis be minimized?

Q. Advanced

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials to enforce stereochemistry.

- Asymmetric catalysis : Employ chiral catalysts (e.g., Rhodium-DuPhos) for enantioselective cyclization.

- Temperature control : Low-temperature reactions (0–5°C) reduce racemization, as demonstrated in related cyclopentane systems .

What methods prevent ester hydrolysis during Boc deprotection?

Q. Advanced

- Acid selection : Trifluoroacetic acid (TFA) in dichloromethane (0°C, 4 hours) selectively cleaves Boc without affecting esters.

- Neutralization : Post-deprotection, use cation exchange chromatography (Dowex 50W-X8 resin) with 5% aqueous pyridine to isolate the free amine .

How are conflicting NMR data resolved across solvent systems?

Q. Advanced

- Solvent standardization : Compare shifts in consistent solvents (e.g., DMSO-d6 for polar groups, CDCl₃ for hydrophobic regions).

- Temperature adjustment : Elevated temperatures (60°C) reduce signal splitting in crowded spectra (e.g., cyclopentane protons).

- Internal references : Use tetramethylsilane (TMS) or solvent residual peaks (e.g., DMSO-d6 at δ 2.50 ppm) for calibration .

What analytical strategies validate stability under varying pH conditions?

Q. Advanced

- HPLC-MS monitoring : Track degradation in buffered solutions (pH 1–13) at 25–40°C.

- Kinetic studies : Measure half-life of Boc and ester groups (e.g., Boc hydrolyzes rapidly at pH <2, while esters degrade above pH 10).

- Solid-state stability : Assess hygroscopicity via TGA/DSC to optimize storage conditions (e.g., desiccated at −20°C) .

How is regioselectivity achieved in hydroxylation of the cyclopentane ring?

Q. Advanced

- Directing groups : Install temporary protecting groups (e.g., benzyl ethers) to steer oxidation to the C3 position.

- Metal-mediated oxidation : Use Sharpless asymmetric dihydroxylation (AD-mix β) with chiral ligands for enantioselective hydroxylation .

What computational methods predict reactivity of the cyclopentane scaffold?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.